1H-Indazole, 4-bromo-6-methyl-1-phenyl- is a compound belonging to the indazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
This compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. The literature provides several synthetic pathways that utilize different starting materials and conditions to achieve the desired product.
1H-Indazole, 4-bromo-6-methyl-1-phenyl- is classified as a heterocyclic organic compound. It falls under the category of indazoles, which are derivatives of the indole structure and are known for their diverse biological activities.
The synthesis of 1H-Indazole, 4-bromo-6-methyl-1-phenyl- can be achieved through several methods:
Synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. For instance, reactions may be conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of 1H-Indazole, 4-bromo-6-methyl-1-phenyl- consists of:
The compound's molecular formula is , with a molecular weight of approximately 251.11 g/mol. The structural representation can be depicted as follows:
1H-Indazole, 4-bromo-6-methyl-1-phenyl- can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine substituent and the electron-donating effects of the methyl and phenyl groups.
The mechanism of action for compounds like 1H-Indazole derivatives often involves interactions with biological targets such as enzymes or receptors. For instance, certain indazole derivatives have been shown to inhibit enzymes involved in cancer progression or inflammation.
Research indicates that these compounds may modulate signaling pathways by acting as inhibitors or agonists at various targets, contributing to their therapeutic effects .
1H-Indazole, 4-bromo-6-methyl-1-phenyl- typically appears as a crystalline solid. Its melting point and boiling point are critical parameters that can vary based on purity and crystalline form.
The compound exhibits moderate stability under standard laboratory conditions but may require protection from moisture and light to maintain integrity. Solubility in organic solvents like ethanol or dichloromethane is common.
Relevant data includes:
1H-Indazole, 4-bromo-6-methyl-1-phenyl- has several scientific applications:
The indazole nucleus, a bicyclic aromatic system comprising fused benzene and pyrazole rings, has emerged as a privileged scaffold in kinase inhibitor drug discovery. Its integration into clinical therapeutics accelerated significantly following the United States Food and Drug Administration approval of pazopanib in 2009 for renal cell carcinoma. This vascular endothelial growth factor receptor (VEGFR) inhibitor established the indazole core as a viable pharmacophore for achieving high-affinity adenosine triphosphate-competitive binding [1] [6]. Subsequent approvals reinforced this trend: axitinib (2012) incorporated a 1H-indazole structure to enhance selectivity against VEGFR-1, VEGFR-2, and VEGFR-3, while niraparib (2017) demonstrated the scaffold’s adaptability for poly (adenosine diphosphate-ribose) polymerase inhibition in ovarian cancer [5] [6]. These agents share common structural blueprints where the indazole nitrogen atoms form critical hydrogen bonds with kinase hinge residues, such as glutamate and aspartate in the catalytic cleft [1].
Table 1: Key Food and Drug Administration-Approved Indazole-Based Kinase Inhibitors
| Compound (Approval Year) | Primary Targets | Therapeutic Indication | Structural Features |
|---|---|---|---|
| Pazopanib (2009) | VEGFR, PDGFR, FGFR, c-KIT | Renal Cell Carcinoma | 1H-Indazole-3-amine core with sulfonamide substituent |
| Axitinib (2012) | VEGFR-1, VEGFR-2, VEGFR-3 | Renal Cell Carcinoma | 1H-Indazole with vinyl linkage to pyridine |
| Niraparib (2017) | PARP-1, PARP-2 | Ovarian Cancer | 1H-Indazole-7-carboxamide derivative |
| Linifanib (Preclinical/Clinical) | VEGFR, PDGFR | Hepatocellular Carcinoma | 1H-Indazole-6-phenyl ether motif |
The evolutionary trajectory of these drugs underscores systematic optimization of the indazole scaffold. For example, pazopanib’s 1H-indazole-3-amine core positions a hydrogen bond donor-acceptor pair complementary to cysteine 917 in VEGFR-2, while its methyl substituent enhances hydrophobic packing in the adenine pocket [1] [5]. Similarly, axitinib’s 6-methyl-1H-indazole moiety improves ligand efficiency by displacing structured water molecules near the gatekeeper residue, contributing to its picomolar affinity [6]. These innovations highlight the scaffold’s versatility in accommodating substitutions that modulate potency, selectivity, and pharmacokinetic properties across diverse kinase targets.
Fragment-based drug design further exploited the indazole core, as evidenced by inhibitors like granisetron (a serotonin receptor antagonist repurposed for kinase inhibition studies), where the unsubstituted 1H-indazole participates in π-stacking with phenylalanine residues [1]. Computational analyses confirm that indazole derivatives exhibit favorable ligand efficiency metrics, with fit quality scores exceeding 0.8 when targeting kinases like Aurora A, indicating near-optimal binding per heavy atom [2]. This historical progression—from early broad-spectrum inhibitors to modern high-specificity agents—demonstrates the indazole scaffold’s centrality in overcoming limitations of earlier heterocyclic systems, particularly in achieving kinase conformation-selective inhibition.
The strategic incorporation of 4-bromo, 6-methyl, and 1-phenyl substituents on the indazole scaffold addresses distinct biophysical and electronic challenges in molecular recognition. Each group confers specific advantages for target engagement, metabolic stability, and cellular permeability, making their combined integration particularly valuable in kinase inhibitor design.
4-Bromo Substitution: Bromine’s polarizability and van der Waals radius (1.85 Å) enable halogen bonding with carbonyl oxygen atoms in kinase backbones. For instance, in vascular endothelial growth factor receptor-2, bromine substituents at the indazole 4-position form orthogonal interactions with leucine 840 and aspartate 1046 at distances of 3.2–3.5 Å, enhancing binding affinity by approximately 1.5 kcal/mol compared to chloro analogues [8] [10]. This halogen bonding not only augments potency but also improves selectivity by exploiting unique residue geometries in the target kinase’s hydrophobic pocket [8]. Bromine further serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification through Suzuki-Miyaura or Buchwald-Hartwig reactions [4]. For example, bromoindazole intermediates facilitate the introduction of heteroaryl groups that fine-tune solubility and off-target profiles without scaffold redesign.
6-Methyl Substitution: The methyl group at position 6 exemplifies the "magic methyl" effect, where a single carbon addition dramatically enhances pharmacological activity. Biophysical studies reveal two primary mechanisms: First, methyl groups induce conformational constraints that pre-organize the ligand for binding, reducing the entropic penalty upon kinase engagement. Second, they fill hydrophobic subpockets inaccessible to bulkier substituents [3]. In fibroblast growth factor receptor inhibitors, 6-methylindazole derivatives exhibit 10-fold higher potency than unmethylated counterparts due to van der Waals contacts with alanine 564 and leucine 484 in the adenosine triphosphate-binding site [6]. Similarly, methyl substitution in enhancer of zeste homolog 2 inhibitors like tazemetostat improves ligand efficiency by 0.3 kcal/mol per heavy atom through displacement of high-energy water molecules in the catalytic cleft [3]. Density functional theory calculations confirm that methylation elevates the indazole’s highest occupied molecular orbital energy, enhancing charge transfer interactions with kinase residues [10].
1-Phenyl Substitution: The N1-phenyl group introduces steric bulk and π-system extension critical for accessing allosteric regions adjacent to the adenosine triphosphate pocket. This substituent enables type II kinase inhibition by stabilizing the "DFG-out" conformation, as observed in Bcr-Abl inhibitors like ponatinib derivatives [5]. The phenyl ring’s orientation permits T-stacking with histidine residues or edge-to-face interactions with phenylalanine side chains, contributing up to 40% of the total binding energy in some complexes [9]. Additionally, para-substitutions on the phenyl ring (e.g., electron-withdrawing groups) modulate solubility and oxidative metabolism. For instance, fluorinated phenyl derivatives exhibit reduced clearance rates in microsomal assays due to decreased cytochrome P450-mediated oxidation [9].
Table 2: Biophysical Contributions of Substituents in 1H-Indazole-4-Bromo-6-Methyl-1-Phenyl Derivatives
| Substituent | Key Interactions | Biophysical Impact | Design Rationale |
|---|---|---|---|
| 4-Bromo | Halogen bonding (Leu840, Asp1046 in VEGFR-2) | ΔG ≈ -1.5 kcal/mol; Kd ↓ 2.5-fold | Enhances affinity/selectivity; enables cross-coupling |
| 6-Methyl | Hydrophobic packing (Ala564, Leu484 in FGFR) | Ligand efficiency ↑ 0.3 kcal/mol/atom; IC50 ↓ 10-fold | Exploits "magic methyl" effect; displaces high-energy water |
| 1-Phenyl | π-Stacking (His816 in Bcr-Abl; Phe1047 in VEGFR-2) | Contributes 30–40% total binding energy; stabilizes DFG-out | Accesses allosteric pockets; modulates conformation |
The synergistic integration of these groups creates a pharmacophore optimized for multi-kinase inhibition. Molecular dynamics simulations of 4-bromo-6-methyl-1-phenyl-1H-indazole in vascular endothelial growth factor receptor-2 demonstrate cooperative effects: the bromine and methyl groups jointly stabilize the glycine-rich loop, while the phenyl ring occupies a hydrophobic spacer region near the activation loop [10]. This tripartite modification yields ligands with balanced properties—potency (half-maximal inhibitory concentration < 50 nanomolar), ligand efficiency (>0.4), and metabolic stability (intrinsic clearance < 15 microliters/minute/milligram)—addressing key challenges in oncology drug development [6] [9]. The continued exploration of this scaffold, particularly through structure-activity relationship studies focusing on para-substitutions of the phenyl ring, holds promise for next-generation kinase inhibitors with improved target profiles.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1